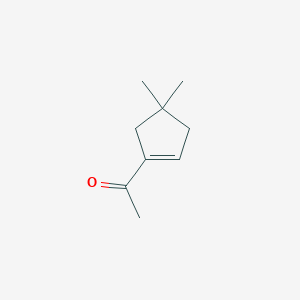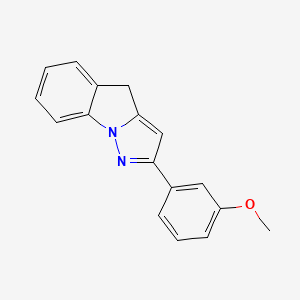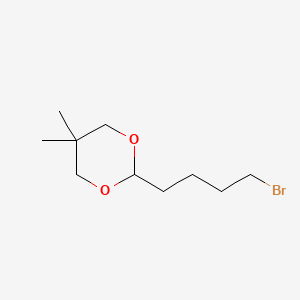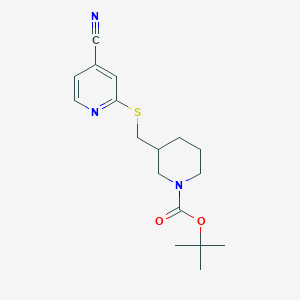![molecular formula C31H26N6O7S2 B13949166 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- CAS No. 63216-82-0](/img/structure/B13949166.png)
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic compound primarily used in the field of dye chemistry. It is known for its vibrant color properties and is often utilized in the synthesis of azo dyes. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzoyl, followed by coupling with 2-methylphenyl. This intermediate product is then further reacted with another diazonium salt to form the final azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors, automated control systems for temperature and pH, and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various azo derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
作用機序
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The sulfonic acid groups enhance the compound’s solubility, facilitating its interaction with aqueous environments and biological systems.
類似化合物との比較
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-: A simpler derivative used in similar applications but with different reactivity due to the absence of additional azo groups.
2-Aminonaphthalene-6,8-disulfonic acid: Another related compound with distinct properties and uses in dye chemistry.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is unique due to its complex structure, which provides multiple reactive sites and enhances its versatility in various chemical reactions and applications. Its ability to form vibrant azo dyes makes it particularly valuable in the dye industry.
特性
CAS番号 |
63216-82-0 |
|---|---|
分子式 |
C31H26N6O7S2 |
分子量 |
658.7 g/mol |
IUPAC名 |
7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H26N6O7S2/c1-18-13-23(33-31(38)20-3-6-22(32)7-4-20)9-11-28(18)36-34-24-10-12-29(19(2)14-24)37-35-25-8-5-21-15-26(45(39,40)41)17-30(27(21)16-25)46(42,43)44/h3-17H,32H2,1-2H3,(H,33,38)(H,39,40,41)(H,42,43,44) |
InChIキー |
ZNQZPVZEOOADIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


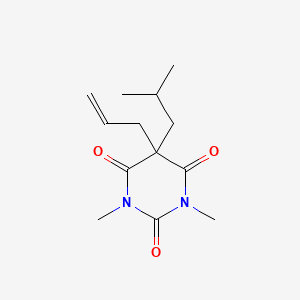
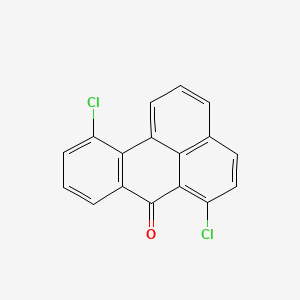

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
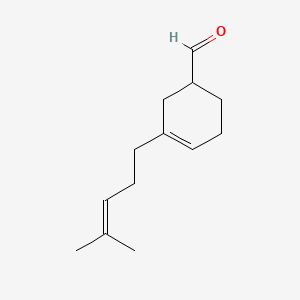
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

